3-(1,1-Dimethylethyl)-2-phenyloxazolidine-5-methanol
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Overview
Description
3-(1,1-Dimethylethyl)-2-phenyloxazolidine-5-methanol is an organic compound that belongs to the class of oxazolidines This compound is characterized by the presence of a five-membered ring containing both nitrogen and oxygen atoms, along with a phenyl group and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Dimethylethyl)-2-phenyloxazolidine-5-methanol typically involves the reaction of a suitable amine with an aldehyde or ketone, followed by cyclization to form the oxazolidine ring. One common method involves the reaction of 2-phenylglycinol with tert-butyl isocyanide under mild conditions to yield the desired oxazolidine derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Industrial synthesis often employs automated reactors and advanced purification techniques to ensure high yield and quality.
Chemical Reactions Analysis
Types of Reactions
3-(1,1-Dimethylethyl)-2-phenyloxazolidine-5-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazolidine ring can be reduced to form the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 3-(1,1-Dimethylethyl)-2-phenyloxazolidine-5-one.
Reduction: Formation of 3-(1,1-Dimethylethyl)-2-phenylamine.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
3-(1,1-Dimethylethyl)-2-phenyloxazolidine-5-methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1,1-Dimethylethyl)-2-phenyloxazolidine-5-methanol involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2-oxazoline: Similar structure but lacks the tert-butyl group.
3-(1,1-Dimethylethyl)-2-oxazolidinone: Similar structure but with a carbonyl group instead of a hydroxyl group.
2-Phenyl-4,4-dimethyl-2-oxazoline: Similar structure but with different substituents on the oxazolidine ring.
Uniqueness
3-(1,1-Dimethylethyl)-2-phenyloxazolidine-5-methanol is unique due to the presence of both a phenyl group and a tert-butyl group, which confer distinct chemical and physical properties
Properties
CAS No. |
59697-07-3 |
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Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
[(2S,5S)-3-tert-butyl-2-phenyl-1,3-oxazolidin-5-yl]methanol |
InChI |
InChI=1S/C14H21NO2/c1-14(2,3)15-9-12(10-16)17-13(15)11-7-5-4-6-8-11/h4-8,12-13,16H,9-10H2,1-3H3/t12-,13-/m0/s1 |
InChI Key |
JERBWURCWWHQBK-STQMWFEESA-N |
SMILES |
CC(C)(C)N1CC(OC1C2=CC=CC=C2)CO |
Isomeric SMILES |
CC(C)(C)N1C[C@H](O[C@H]1C2=CC=CC=C2)CO |
Canonical SMILES |
CC(C)(C)N1CC(OC1C2=CC=CC=C2)CO |
Origin of Product |
United States |
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